rac (cis/trans) Donepezil N-Oxide
Overview
Description
“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil . It is an inhibitor of acetylcholinesterase (AChE) . The molecular formula is C24 H29 N O4 and the molecular weight is 395.49 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “rac (cis/trans) Donepezil N-Oxide” include a melting point of 190-192°C . It is slightly soluble in Chloroform and Methanol .Scientific Research Applications
Neurology
“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil , which is an inhibitor of acetylcholinesterase (AChE) . It is used in neurology research as a reference material for highly accurate and reliable data analysis .
Medicinal Chemistry
In the field of medicinal chemistry, “rac (cis/trans) Donepezil N-Oxide” and its analogs have been synthesized and evaluated as potential anti-Alzheimer agents . The compounds were designed based on the benzothiophene structure and showed remarkable AChE inhibitory activity . They also effectively inhibited self-mediated β-amyloid protein in vitro .
The experimental procedure involved the design and synthesis of fifteen new benzothiophene-based compounds . The compounds were then evaluated for their AChE inhibitory activity and their ability to inhibit self-mediated β-amyloid protein .
The results showed that most of the synthesized compounds exhibited remarkable AChE inhibitory activity . In particular, compound 3g showed a significant β-amyloid inhibitory effect exceeding that of donepezil . Furthermore, compound 3j showed the best inhibitory activity comparable to that of donepezil . The in vivo evaluation of the promising compounds (3g and 3j) confirmed a significant memory improvement in a scopolamine-induced memory impairment model in mice .
Drug Metabolism Research
Donepezil, a widely used drug against mild to moderately severe Alzheimer’s disease, can undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . This oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process . The study explores the potential of Donepezil to undergo oxidation . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant . The stoichiometry, thermodynamic properties, rate equation, mechanistic details are outlined, and identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data .
Analytical Standards
“rac (cis/trans) Donepezil N-Oxide” is used as an analytical standard in neurology research . It is a certified reference material for highly accurate and reliable data analysis . It is used in the calibration of analytical instruments, the development of methods and techniques, and in quality control procedures .
Oxidative Metabolic Pathway Research
Donepezil, a widely used drug against mild to moderately severe Alzheimer’s disease, can undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . This oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process . The study explores the potential of Donepezil to undergo oxidation . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant . The stoichiometry, thermodynamic properties, rate equation, mechanistic details are outlined, and identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data .
Quality Control Procedures
“rac (cis/trans) Donepezil N-Oxide” is used in the calibration of analytical instruments, the development of methods and techniques, and in quality control procedures . It is a certified reference material for highly accurate and reliable data analysis .
properties
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac (cis/trans) Donepezil N-Oxide | |
CAS RN |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.